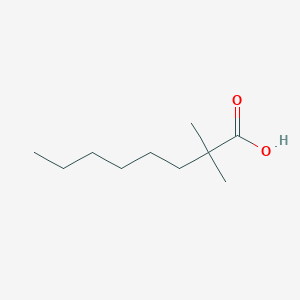
2,2-Dimethyloctanoic acid
Cat. No. B031098
M. Wt: 172.26 g/mol
InChI Key: IKNDGHRNXGEHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06028083
Procedure details


2,2-Dimethyl octanoic acid is prepared by dissolving 2,2-dimethyl-3-octenoic acid (0.20 g, 1.1 mmol) in absolute ethanol blanketed with N2 and 10% palladium on carbon which is then hydrogenated for 6 hours. The catalyst is removed by filtration and the filtrate concentrated under vacuum to give 2,2-dimethyl octanoic acid.
Name
2,2-dimethyl-3-octenoic acid
Quantity
0.2 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3]([OH:5])=[O:4].N#N>C(O)C.[Pd]>[CH3:1][C:2]([CH3:12])([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3]([OH:5])=[O:4]
|
Inputs


Step One
|
Name
|
2,2-dimethyl-3-octenoic acid
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)(C=CCCCC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2,2-Dimethyl octanoic acid is prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated under vacuum
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
